Methyl pyrimidine-5-carboximidate

Organic Synthesis Medicinal Chemistry Pyrimidine Functionalization

Medicinal chemistry requires precise electrophilic building blocks for nucleoside analog synthesis. The ester or amide analogs fail to react, requiring harsh activation. Methyl pyrimidine-5-carboximidate (CAS 57871-19-9) provides the essential imidate group for nucleophilic addition. - **Key application**: Construction of 5-substituted pyrimidine carbocyclic nucleosides (antiviral/anticancer scaffolds). - **Reactivity advantage**: Enables amidine and N-containing motif introduction-not feasible with methyl pyrimidine-5-carboxylate. - **Physicochemical tuning**: tPSA 64.7 Ų vs carboxylate (52.3) allows solubility/permeability optimization. - **Supply**: Reliable 75% synthetic yield; consistent batch quality for campaign-scale R&D.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 57871-19-9
Cat. No. B3145673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pyrimidine-5-carboximidate
CAS57871-19-9
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCOC(=N)C1=CN=CN=C1
InChIInChI=1S/C6H7N3O/c1-10-6(7)5-2-8-4-9-3-5/h2-4,7H,1H3
InChIKeyVIEDVADXGKUTMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Pyrimidine-5-Carboximidate: Versatile Pyrimidine Building Block


Methyl pyrimidine-5-carboximidate (CAS 57871-19-9, also named 5-pyrimidinecarboximidic acid methyl ester) is a heterocyclic organic compound belonging to the pyrimidine family. It possesses a molecular formula of C₆H₇N₃O and a molecular weight of 137.14 g/mol . It is commonly utilized as a key intermediate in the construction of more complex heterocyclic compounds, particularly in the synthesis of 5-substituted pyrimidine carbocyclic nucleoside medicines [1].

5-Substituted nucleoside analogue scaffold construction
Nucleophilic addition via distinct carboximidate electrophile
Amidine motif introduction into pyrimidine scaffolds

Why Methyl Pyrimidine-5-Carboximidate Lacks Direct Substitutes


While structurally similar to methyl pyrimidine-5-carboxylate (CAS 34253-01-5) and pyrimidine-5-carboxamide derivatives, methyl pyrimidine-5-carboximidate possesses a distinct imidate functional group that imparts unique electrophilic reactivity [1]. This carboximidate moiety undergoes nucleophilic addition reactions that are not feasible with the corresponding carboxylate ester or carboxamide, which require harsher activation or different reaction pathways . Consequently, this compound serves as a specific and irreplaceable synthon for introducing amidine and related nitrogen-containing motifs into pyrimidine scaffolds, a crucial step in the synthesis of many bioactive nucleoside analogs. Substituting with an ester or amide would alter the reaction course, yield, or product structure, rendering the synthetic route ineffective for its intended medicinal chemistry application.

Target Synthon
ReactivityCarboximidate electrophile for direct amidine formation
PathwaySingle-step nucleophilic addition without harsh activation
Methyl Pyrimidine-5-Carboxylate (CAS 34253-01-5)
ReactivityEster requires stronger activation; may not form amidine directly
PathwayMulti-step or alternative route needed; yield and product structure may differ
Pyrimidine-5-Carboxamide Derivatives
ReactivityAmide is less electrophilic; reaction course may shift
PathwayDoes not provide the same imidate-specific amidine insertion

Quantitative Evidence for Methyl Pyrimidine-5-Carboximidate


Synthetic Yield Advantage

Methyl pyrimidine-5-carboximidate can be synthesized from the corresponding carboxylate ester with a high yield of 75%, a direct metric of process efficiency not typically reported for the less reactive carboxylate or carboxamide analogs in similar amidination steps .

Synthetic Yield
Cross-study comparable
75% yield
Reported process efficiency benchmark for amidination step
Amidine reaction with methyl pyrimidine-5-carboxylate in acetonitrile
Organic Synthesis Medicinal Chemistry Pyrimidine Functionalization

Commercial Purity Standards

This compound is commercially available with a guaranteed purity of ≥95%, as documented by multiple vendors. This specification provides a clear and verifiable quality standard for procurement [REFS-1, REFS-2].

Commercial Purity
Specification review
≥95% purity
Meets baseline procurement specification for reproducible synthesis
Per vendor specifications; sufficient for most synthetic applications
Quality Control Procurement Analytical Chemistry

Molecular Properties Comparison

The compound has a well-defined exact mass of 137.05900 g/mol, a molecular formula of C₆H₇N₃O, and a topological polar surface area (tPSA) of 64.7 Ų. The carboximidate group contributes to a distinct hydrogen bonding profile compared to the carboxylate ester (tPSA 52.3 Ų) or carboxamide (tPSA 68.9 Ų) [REFS-1, REFS-2].

tPSA Comparison
Class-level inference
64.7 Ų
Distinct polarity profile vs. carboxylate (52.3 Ų) and carboxamide (68.9 Ų)
May influence solubility and permeability predictions in drug design
Cheminformatics Computational Chemistry Physicochemical Properties

Utility in Antiviral Nucleoside Synthesis

Methyl pyrimidine-5-carboximidate is explicitly described as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, which are a key class of antiviral and anticancer agents. This application is specific to its imidate functionality, which is essential for constructing the complex nucleoside scaffold [REFS-1, REFS-2].

Synthetic Utility
Class-level inference
Key intermediate for 5-substituted pyrimidine carbocyclic nucleoside medicines
Targeted building block for antiviral and anticancer research programs
Application specificity derived from review of nucleoside synthetic routes
Antiviral Research Nucleoside Analogue Medicinal Chemistry

Optimal Use Cases for Methyl Pyrimidine-5-Carboximidate


5-Substituted Nucleoside Analogue Synthesis

The primary and most well-documented application for methyl pyrimidine-5-carboximidate is as a versatile building block for constructing 5-substituted pyrimidine carbocyclic nucleoside analogs, a privileged scaffold in antiviral and anticancer drug discovery. Its carboximidate group is essential for enabling the specific functionalization required to access this class of compounds [1]. The high synthetic yield (75%) for its formation makes it a practical and efficient starting material for medicinal chemistry campaigns.

Amidine and Heterocycle Preparation

This compound is ideally suited for nucleophilic addition reactions, where the carboximidate acts as an electrophile. This reactivity profile is distinct from the corresponding ester or amide [1]. For example, it can be used to synthesize substituted amidines, which are important pharmacophores and ligands, in a straightforward manner that is not possible with the less reactive methyl pyrimidine-5-carboxylate.

Computational Drug Design

The well-defined molecular properties, including an exact mass of 137.05900 g/mol and a tPSA of 64.7 Ų [1], make this compound a valuable input for computational models. Its unique tPSA profile compared to the carboxylate (52.3 Ų) and carboxamide (68.9 Ų) analogs allows medicinal chemists to finely tune the physicochemical properties of a lead series, optimizing for solubility and permeability in the early stages of drug design.

Application
Selection Property
Validation Focus
5-Substituted nucleoside analogue synthesis
Carboximidate electrophile reactivity
Amidine-formation efficiency and scaffold compatibility
Amidine and heterocycle preparation
Nucleophilic addition pathway
Reaction condition screening vs. ester or amide alternatives
Computational drug design
Exact mass and tPSA (64.7 Ų)
ADME property tuning in lead optimization models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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